Sodium HEPES; WAS-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

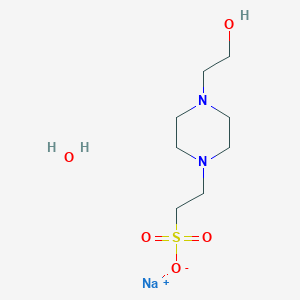

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19N2NaO5S |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;hydrate |

InChI |

InChI=1S/C8H18N2O4S.Na.H2O/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;;/h11H,1-8H2,(H,12,13,14);;1H2/q;+1;/p-1 |

InChI Key |

ZNJHFNUEQDVFCJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].O.[Na+] |

Origin of Product |

United States |

The Progression of Synthetic Buffering Agents in Biological Systems Research

The journey to developing ideal buffering agents for biological research has been a multi-decade endeavor. Early experiments often relied on inorganic buffers such as phosphates and bicarbonates. dksh.comchemistrytalk.org While functional to an extent, these buffers presented several limitations, including precipitation with divalent cations and a buffering capacity that was heavily dependent on the carbon dioxide concentration in the atmosphere. dksh.comchemicalbook.com This dependency was particularly problematic for experiments conducted outside of a controlled CO2 incubator. huankaigroup.com

The 1960s marked a significant turning point with the pioneering work of Dr. Norman Good and his colleagues. nbinno.com They introduced a series of zwitterionic buffers, often referred to as "Good's buffers," designed specifically to overcome the shortcomings of earlier agents. nbinno.combitesizebio.com These buffers were developed with a set of criteria crucial for biological research: a pKa value between 6 and 8, high water solubility, minimal solubility in organic solvents, low permeability through biological membranes, and minimal interference with biological reactions. bitesizebio.comnih.gov HEPES was among this series of compounds that revolutionized how researchers could control pH in their experiments. chemicalbook.comnbinno.com

The Significance of Zwitterionic Buffers in Maintaining Experimental Integrity

Zwitterionic buffers, like HEPES, are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge. solubilityofthings.comyoutube.com This unique chemical structure confers several advantages that are critical for maintaining the integrity of biological experiments.

One of the primary benefits is their ability to resist significant pH changes even when small amounts of acid or base are introduced into the system. solubilityofthings.com This robust buffering capacity is essential because most biological processes, particularly enzymatic reactions and cellular metabolism, are highly sensitive to fluctuations in pH. bitesizebio.comsigmaaldrich.com Maintaining a stable pH ensures that proteins and other biomolecules retain their proper structure and function, leading to more reliable and reproducible experimental outcomes. sigmaaldrich.comsolubilityofthings.com

A Broad Spectrum of Utility: Sodium Hepes in in Vitro Scientific Endeavors

Studies on Interaction with Ionic Environments and Osmotic Balance in Media

The composition of cell culture media is critical for cellular health and function, involving a delicate balance of ions and osmotic pressure. HEPES, as a component of these media, can influence these parameters through its chemical properties.

Influence on Ion Concentration Dynamics within Cell Culture Media

HEPES is characterized by its negligible interaction with metal ions, a property that distinguishes it from some other buffering agents. This "non-coordinating" nature makes it suitable for applications involving metal-sensitive enzymes or biological processes sigmaaldrich.comwikipedia.org. Studies have indicated that HEPES does not significantly bind common divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), manganese(II) (Mn²⁺), or copper(II) (Cu²⁺) in typical cell culture concentrations sigmaaldrich.com. This lack of complexation is advantageous as it prevents the sequestration of essential metal ions that are vital cofactors for many cellular enzymes and structural proteins sigmaaldrich.com. However, under specific conditions and in large excesses, HEPES has been shown to exhibit surfactant activity and bind copper(II) nih.gov. Furthermore, complexation studies have detailed the formation of various metal-HEPES complexes with zinc (Zn²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), with formation constants and thermodynamic parameters being evaluated at different temperatures ekb.eg. While these findings highlight potential interactions, the general consensus for standard cell culture applications is that HEPES maintains a high degree of ionic neutrality and does not interfere with the availability of essential metal ions sigmaaldrich.comwikipedia.org.

Modulation of Osmolarity and its Consequences on Cellular Systems

| Typical HEPES Concentration (mM) | Approximate Osmolality Contribution (mOsm/kg) | Notes |

| 10 | ~16.4 | Common concentration for buffering cell culture media capricorn-scientific.comhuankaigroup.com. |

| 25 | ~41 | Frequently used concentration, can impact osmolarity if media is already concentrated capricorn-scientific.comhuankaigroup.comnih.gov. |

| 50 | ~82 | Higher concentrations may lead to osmotic stress dalochem.com. |

| 100 | ~164 | Significant contribution to osmolarity; requires careful consideration for cell viability. |

| 1 M (1000 mM) | ~1639 | Extremely high concentration, used for stock solutions; demonstrates the inherent osmotic contribution of HEPES sigmaaldrich.com. |

Exploration of Non-Covalent Interactions with Aqueous Solvents and Substrates

As a zwitterionic molecule, HEPES exhibits strong interactions with water molecules through hydrogen bonding and electrostatic forces, contributing to its high solubility and buffering capacity in aqueous environments sigmaaldrich.combiopremier.comsartorius.com. These interactions are fundamental to its function as a buffer. Research into its behavior with biological substrates has shown that HEPES can influence the dynamics of lipid bilayers, potentially by interacting with lipid head groups and affecting membrane structure researchgate.netnih.gov. In electron microscopy, HEPES has been noted as a buffer of choice for protein deposition techniques because it did not interfere with metal substrates, suggesting a limited or non-disruptive interaction with these surfaces openbiotechnologyjournal.comsigmaaldrich.com. This property is attributed to its zwitterionic nature, which minimizes electrostatic interactions with charged surfaces or metal ions sigmaaldrich.comwikipedia.org.

Electrochemical Studies on Sodium HEPES's Behavior and Effects on Metal Degradation

Electrochemical studies have investigated the impact of HEPES on the corrosion and degradation of metals, particularly in simulated physiological environments. These studies reveal that HEPES can significantly influence metal behavior, often accelerating degradation compared to traditional bicarbonate buffer systems.

Research utilizing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization experiments has demonstrated that HEPES can accelerate the biodegradation of pure magnesium researchgate.netjcu.edu.au. When added to Earle's balanced salt solution (EBSS), HEPES (e.g., at 25 mM) has been shown to decrease the polarization resistance (Rp) of magnesium by approximately 98% and escalate the corrosion current (icorr) by over an order of magnitude compared to EBSS alone or EBSS buffered with 5% CO₂ researchgate.netjcu.edu.au. This acceleration is partly attributed to HEPES affecting the formation of protective insoluble salt layers (such as phosphates and carbonates) on the magnesium surface, a process that normally mitigates corrosion researchgate.netjcu.edu.auresearchgate.net. The presence of HEPES leads to reduced amounts of precipitated calcium phosphates, leaving the magnesium less protected researchgate.net.

Comparative studies on magnesium degradation in EBSS highlight these differences:

| Buffer System | HEPES Concentration (mM) | Polarization Resistance (Rp) Change (%) | Corrosion Current (Icorr) (µA·cm⁻²) | Corrosion Rate (mm/yr) (AC Specimen) | Reference |

| EBSS (control) | N/A | ~79% reduction (with 5% CO₂) | N/A | N/A | researchgate.netjcu.edu.au |

| EBSS + HEPES | 25 | ~98% reduction | ~28.5 ± 6.42 | ~2.48 (5d), ~2.51 (10d), ~2.77 (15d) | researchgate.netjcu.edu.aumdpi.com |

| EBSS + NaHCO₃/CO₂ | N/A | N/A | ~6.25 ± 2.5 | ~1.62 (5d), ~1.02 (10d), ~3.44 (15d) | mdpi.com |

These findings suggest that while HEPES is effective for pH control in cell culture, its interaction with certain metal surfaces, particularly magnesium, can lead to accelerated degradation due to altered surface chemistry and reduced protective layer formation. Electrochemical studies have also explored HEPES in contexts such as the detection of heavy metal ions, where it provides a stable ionic environment rsc.org, and its surfactant activity at electrode surfaces nih.gov.

Compound Name List:

Sodium HEPES

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

HEPES Sodium salt

Influence of Sodium Hepes on Cellular and Subcellular Processes in Research

Investigations into Cell Culture Medium Stabilization and Cellular Viability

The primary role of Sodium HEPES in cell culture is to provide robust pH stability, which is crucial for optimal cell growth and metabolism. huankaigroup.comhbdsbio.com Unlike the commonly used sodium bicarbonate buffer system, HEPES is independent of carbon dioxide (CO2) levels, making it particularly valuable for experiments conducted outside of a CO2 incubator. researchgate.netsigmaaldrich.com

In closed cell culture systems, where the CO2 concentration is controlled within an incubator, the bicarbonate buffering system is highly effective. However, when cell cultures require manipulation outside of this controlled environment (i.e., in an open system), the pH of the medium can change rapidly. researchgate.netnih.gov Sodium HEPES provides essential buffering capacity in such scenarios, resisting drastic pH shifts and thereby protecting cells. researchgate.net It is often used as a supplementary buffer to the bicarbonate system to enhance pH stability during prolonged periods of handling in ambient air. researchgate.net

The maintenance of a stable physiological pH by Sodium HEPES is beneficial for both cell adhesion and proliferation. hbdsbio.comhbdsbio.com For adherent cell lines, a stable pH environment is conducive to attachment and growth. hbdsbio.com While Sodium HEPES primarily supports these processes by preventing detrimental pH fluctuations, its role is generally considered indirect. Research indicates that by maintaining an optimal pH and osmotic pressure, HEPES can promote cell adhesion and proliferation, which is particularly beneficial in applications like gene transfection where cell health is paramount. hbdsbio.com However, specific quantitative data on the direct impact of Sodium HEPES on the rates of cell adhesion and proliferation across different cell lines in controlled environments is not extensively detailed in the available literature.

The response of different cell lines to Sodium HEPES can vary significantly. hbdsbio.com While it is a staple in many cell culture protocols, its concentration must be optimized as high levels can be cytotoxic to certain cells. huankaigroup.comresearchgate.net For instance, some studies have noted that concentrations of 25mM HEPES can lead to a loss of confluency and poor development in human myoblast cultures. nih.gov Conversely, research on other cell lines, such as neuroblastoma (N2a) and neural stem cells (NSCs), has shown no obvious modifications in growth or cell culture at concentrations up to 50 mM. researchgate.net Similarly, for Raji B cells, a concentration of 25mM HEPES was not found to negatively impact cell growth compared to the recommended 10mM. researchgate.net

It is also important to note that when exposed to visible light, HEPES in the presence of riboflavin (B1680620) can lead to the production of hydrogen peroxide, a cytotoxic agent. nih.gov This photosensitivity necessitates careful handling and storage of HEPES-containing media to avoid inducing cellular stress. researchgate.netnih.gov

Below is a table summarizing the observed effects of HEPES on different cell lines at various concentrations.

| Cell Line | HEPES Concentration | Observed Effect |

| Human Myoblasts | 25mM | Loss of confluency and poor development |

| Neuroblastoma (N2a) | Up to 50mM | No obvious modifications in growth |

| Neural Stem Cells (NSCs) | Up to 50mM | No obvious modifications in growth |

| Raji B cells | 25mM | No negative impact on cell growth |

| Murine Thymocytes | 25mM | Increased cytotoxicity upon light exposure |

Impact on Intracellular Signaling Pathways and Gene Expression Profiles

Beyond its buffering capabilities, Sodium HEPES can actively influence intracellular processes, including signaling pathways and gene expression. Recent studies have highlighted that HEPES is not inert and can be taken up by cells, leading to significant downstream effects. semanticscholar.orgnih.gov

Research has demonstrated that Sodium HEPES is a potent inducer of lysosome biogenesis. medchemexpress.comnih.gov Its supplementation in cell growth media can lead to the activation of the MiT/TFE (microphthalmia-transcription factor E) family of transcription factors. nih.gov This activation results in the increased nuclear import of these factors, which in turn drives the expression of a broad network of genes involved in lysosomal and autophagic processes. nih.govresearchgate.net This effect has been particularly noted in RAW 264.7 macrophage-like cells. nih.govresearchgate.netresearchgate.net The induction of this gene network alters lysosomal dynamics, proteolytic capacity, and autophagic flux. nih.gov

The influence of Sodium HEPES extends to the modulation of inflammatory signaling pathways. The same mechanism that activates the lysosomal-autophagic gene network also impacts innate host-immune response genes. nih.gov The uptake of HEPES by cells can lead to altered inflammatory signaling. sigmaaldrich.com This is a critical consideration for immunological studies where unintended modulation of inflammatory responses could confound experimental results. The effect is particularly pronounced in scavenging cell types like macrophages, leading to changes in their host-immune responses and polarization state. researchgate.net

The following table outlines the key molecular and cellular effects of Sodium HEPES on intracellular signaling.

| Cellular Process | Key Molecular Effect | Consequence |

| Lysosomal Biogenesis | Activation of MiT/TFE transcription factors | Increased expression of lysosomal and autophagic genes |

| Autophagy | Increased autophagic flux | Altered cellular degradation and recycling |

| Inflammatory Signaling | Modulation of innate host-immune response genes | Altered inflammatory responses in vitro |

Studies on Oocyte Maturation and In Vitro Embryo Development

The use of biological buffers is a critical component in assisted reproductive technologies (ART) to maintain a stable pH environment for gametes and embryos, especially during procedures conducted outside of a CO2 incubator. cambridge.org Among these, the zwitterionic buffer HEPES is one of the most extensively studied for its role in oocyte maturation and in vitro embryo development. nih.gov While its efficacy in maintaining pH is well-established, its broader impact on oocytes and embryos is a subject of ongoing research. nih.govnih.gov Studies have demonstrated that under optimal culture conditions, HEPES can support mammalian embryo development. nih.gov However, the concentration of the buffer may be a significant factor, with some data indicating potential species-specific sensitivities. nih.govnih.gov For instance, one report noted that a 10% HEPES concentration during maturation led to mouse oocyte degeneration. cambridge.orgnih.gov Conversely, concentrations ranging from 2.5–25 mM in media have been used to successfully mature oocytes and culture embryos with outcomes similar to media without HEPES. nih.gov

Assessment of Sodium HEPES's Role in Meiotic Regulation

Meiosis is the specialized cell division process that oocytes undergo to become mature eggs capable of fertilization. frontiersin.org This process involves a protracted arrest in prophase I, which can last for years in humans, followed by resumption and progression to metaphase II in response to hormonal signals like the luteinizing hormone (LH) surge. frontiersin.orgfrontiersin.orgmdpi.com Maintaining a stable intracellular and extracellular pH is crucial for the intricate molecular and cellular events that govern meiotic arrest and resumption. cambridge.orgnih.gov

Sodium HEPES primarily functions in this context as a robust pH stabilizer in the culture medium, particularly when oocytes are handled in atmospheric conditions for procedures like intracytoplasmic sperm injection (ICSI). vitrolife.com By preventing pH fluctuations, HEPES helps to preserve the physiological conditions necessary for the oocyte to maintain its quality and successfully progress through meiosis. While bicarbonate is the body's natural buffer, zwitterionic buffers like HEPES are used to provide stable pH control outside of a CO2-controlled environment. vitrolife.com However, research suggests that buffers like HEPES may influence intrinsic biological mechanisms beyond simple pH maintenance, which could potentially impact oocyte competence and meiotic events. vitrolife.com The regulation of meiosis is a complex cascade involving signaling molecules like cAMP and cGMP, and the activity of key protein complexes such as maturation-promoting factor (MPF). frontiersin.orgresearchgate.net The stability of the external environment, provided by buffers like Sodium HEPES, is foundational to allowing these internal regulatory pathways to function correctly.

Comparative Analysis of Sodium HEPES-Buffered Media in Reproductive Biology Research

The choice of buffering system in ART media can significantly influence outcomes. Comparative studies have been conducted to evaluate the performance of HEPES-buffered media against other systems, such as those using 3-(N-morpholino)propanesulfonic acid (MOPS), bicarbonate, or simple saline solutions.

One study directly compared the maturation rates of immature human oocytes collected in either a HEPES-buffered medium or saline. The results showed a significantly higher maturation rate for oocytes recovered from the HEPES-buffered medium (36%) compared to those from saline (26%). nih.gov This suggests that the pH buffering provided by HEPES during the collection and handling process is beneficial for subsequent oocyte maturation. nih.gov

| Collection Medium | Number of Oocytes | Number of Ovaries | Maturation Rate (%) |

|---|---|---|---|

| HEPES-Buffered Medium | 387 | 12 | 36% |

| Saline | 508 | 13 | 26% |

In the context of intrauterine insemination (IUI) with cryopreserved donor sperm, a comparative study evaluated pregnancy rates using sperm prepared in either a HEPES-buffered human tubal fluid or a bicarbonate-buffered Ham's F-10 medium. nih.gov The study, spanning 324 cycles, found a significantly higher pregnancy rate per cycle of 17.5% when sperm was prepared in the HEPES-buffered medium, compared to 9.8% for the bicarbonate-buffered medium. nih.gov

Another area of comparison is between HEPES and MOPS, another common zwitterionic buffer. While both are used for oocyte and embryo handling, some research points to differential effects. nih.govvitrolife.com A retrospective study indicated that the use of a HEPES buffer during ICSI resulted in higher rates of embryonic mosaicism compared to a MOPS buffer. vitrolife.com Conversely, preliminary studies on a combination buffer of HEPES and MOPS (1:1 ratio) for ICSI showed it yielded similar rates of normal fertilization and blastocyst development compared to media buffered with HEPES alone. nih.gov

| Comparison | Study Focus | HEPES-Buffered Medium Outcome | Comparator Medium Outcome | Reference |

|---|---|---|---|---|

| HEPES vs. Saline | Human Oocyte Maturation | 36% Maturation Rate | 26% Maturation Rate (Saline) | nih.gov |

| HEPES vs. Bicarbonate | Pregnancy Rate after IUI | 17.5% Pregnancy Rate | 9.8% Pregnancy Rate (Bicarbonate) | nih.gov |

| HEPES vs. MOPS | Embryonic Mosaicism (Retrospective) | Higher Mosaicism Rates | Lower Mosaicism Rates (MOPS) | vitrolife.com |

| HEPES vs. HEPES/MOPS Mix | Human Oocyte Fertilization/Development | 63% Normal Fertilization, 52% Blastocyst Development | 71% Normal Fertilization, 74% Blastocyst Development (HEPES/MOPS) | nih.gov |

Effects on Smooth Muscle Contractile Responses in Isolated Tissue Research

The influence of artificial buffers on the physiological responses of tissues is a critical consideration in pharmacological and physiological research. nih.gov Studies using isolated tissue baths, a standard method for assessing contractile tissue function, have investigated the direct actions of various buffers on vascular smooth muscle. nih.govresearchgate.net

Research on rat aortic strips and portal vein segments revealed that several artificial buffers, including HEPES, can exert significant, direct inhibitory effects on smooth muscle contractility. nih.gov In these in vitro studies, a 5 mM concentration of HEPES was found to markedly attenuate the contractile responses induced by various agonists, including adrenaline, angiotensin, and potassium chloride (KCl). nih.gov The inhibitory action affected both phases of agonist-induced contractions. The initial fast phase was either significantly reduced or completely obliterated, while the subsequent sustained slow phase was greatly diminished and retarded in the presence of the buffer. nih.gov All of these inhibitory effects were observed to be reversible; normal contractile responses could be restored after reincubating the smooth muscle tissues in a standard Krebs-Ringer bicarbonate buffer. nih.gov Furthermore, the use of various pharmacological antagonists did not mimic or alter the inhibitory effects of HEPES, suggesting a direct, non-receptor-mediated action on the muscle tissue. nih.gov

| Agonist | Tissue Type | Observed Effect of HEPES |

|---|---|---|

| Adrenaline | Aortic Strips, Portal Vein | Marked attenuation of contraction |

| Angiotensin | Aortic Strips, Portal Vein | Marked attenuation of contraction |

| Potassium Chloride (KCl) | Aortic Strips, Portal Vein | Marked attenuation of contraction |

Interactions of Sodium Hepes with Biomolecules and Macromolecular Complexes

Studies on Protein Stabilization and Activity Modulation

Sodium HEPES is a preferred buffer in many protein-related studies due to its minimal interaction with most proteins and its ability to provide a stable pH, which is crucial for maintaining protein structure and function. vacutaineradditives.com It is often used in protein purification, enzyme assays, and crystallization to ensure that proteins remain in their native, active state. biofargo.com

The choice of buffer is a critical determinant of enzyme activity, as pH is a key factor influencing the rates of enzyme-catalyzed reactions. patsnap.comlibretexts.org Sodium HEPES, with its pKa of approximately 7.5 at 25°C, is particularly well-suited for assays of enzymes that function optimally at or near neutral pH. hbdsbio.com Its buffering capacity helps to resist the pH changes that can occur during an enzymatic reaction, ensuring that the observed kinetics are a true reflection of the enzyme's properties. patsnap.com

Research has shown that for many enzymes, HEPES provides a stable environment that allows for the determination of accurate kinetic parameters. researchgate.net For instance, in a study on human carboxylesterases, HEPES buffer at concentrations up to 100 mM yielded clearance values similar to those obtained with phosphate-buffered saline, indicating its suitability for in vitro activity assays. nih.gov However, it is important to note that at higher concentrations, buffers, including HEPES, can have differential effects on enzyme activity. nih.gov Furthermore, while HEPES is often a reliable choice, some studies have observed that the choice between buffers like HEPES and Tris-HCl can lead to different activation energies for the same metalloenzyme, highlighting the need for careful buffer selection based on the specific enzyme being studied. researchgate.net

The stability of HEPES across a range of temperatures also makes it a valuable buffer for studying enzyme kinetics under low-temperature conditions. vacutaineradditives.com Unlike many other buffers, HEPES shows minimal changes in its dissociation constant with temperature, which is crucial for preserving enzyme structure and function when experiments are conducted at temperatures other than ambient. huankaigroup.comvacutaineradditives.com This property allows for more accurate measurement of enzyme activity changes at low temperatures and facilitates the exploration of temperature's influence on reaction kinetics. vacutaineradditives.com

Table 1: Influence of Different Buffers on Enzyme Activity

This table summarizes the observed effects of various buffers on the activity of different enzymes as reported in scientific literature.

| Enzyme | Buffer | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Carboxylesterases | HEPES, Potassium Phosphate (B84403), Sodium Phosphate, Tris | Up to 100 mM | Similar clearances to phosphate-buffered saline. | nih.gov |

| Metalloenzyme (unspecified) | HEPES, Tris-HCl | Not specified | Different activation energies observed. | researchgate.net |

| cis-Aconitate Decarboxylase | HEPES, MOPS, Bis-Tris | 50 mM | Similar enzyme kinetics for hACOD1 and mACOD1. | nih.gov |

The formation of well-ordered crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. The composition of the crystallization solution, including the buffer, plays a critical role in this process. nih.gov Sodium HEPES is frequently used in crystallization screens because its pH buffering range is suitable for many proteins and it is generally considered non-interfering. hamptonresearch.comresearchgate.net

Several studies have successfully employed HEPES in the crystallization of various proteins. For example, rhomboid crystals of the extracellular adhesion domain of Helicobacter pylori adhesin A were obtained in a solution containing 0.1 M HEPES at pH 8.0. nih.gov Similarly, crystals of the Wheat dwarf virus Rep domain were grown in a solution containing 0.1 M HEPES buffer at pH 7.5. researchgate.net The choice of buffer can significantly impact crystal growth and morphology, and in some cases, HEPES has been shown to be a key component of the optimal crystallization condition. nih.gov

Beyond crystallization, HEPES has also been utilized in studies of liquid-liquid phase separation (LLPS) of proteins, a process central to the formation of membraneless organelles. The type of buffer and the pH can profoundly influence the LLPS of proteins with RNA. nih.govmolbiolcell.org For instance, in studies of the SARS-CoV-2 nucleocapsid (N) protein, HEPES was one of the buffers used to investigate its phase separation with viral RNA elements. nih.govmolbiolcell.org While Tris buffer was more commonly used in these particular studies, the inclusion of HEPES highlights its relevance in exploring the physicochemical factors that govern protein phase behavior. nih.gov

Understanding the interactions between proteins and their ligands is fundamental to drug discovery and molecular biology. Sodium HEPES is often used as a buffer in biophysical assays designed to measure binding affinity, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). Its inert nature and ability to maintain a stable pH are crucial for obtaining reliable binding data.

While HEPES is generally considered a non-interacting buffer, it is important to be aware of potential, albeit rare, direct interactions with proteins. The crystal structure of HEPES itself reveals a zwitterionic molecule with the capacity for hydrogen bonding. researchgate.net Although direct binding of HEPES to a protein's active or allosteric site is uncommon, researchers should be mindful of this possibility, especially when interpreting high-resolution structural data or sensitive binding assays.

Analysis of Nucleic Acid Stability and Manipulation in Molecular Biology Assays

The integrity and stability of nucleic acids are paramount for the success of many molecular biology techniques. Sodium HEPES is frequently included in buffers for DNA and RNA manipulation due to its ability to maintain a stable pH and its compatibility with many of the enzymes used in these procedures. bio-world.com

The extraction of high-quality DNA and RNA from biological samples is the first and often most critical step in many molecular analyses. HEPES-containing buffers are used in various extraction protocols to provide a stable pH environment, which is essential for preventing the degradation of nucleic acids by nucleases. hbdsbio.com The buffering capacity of HEPES helps to maintain the pH of the lysis and extraction solutions within a range that is optimal for nucleic acid stability and suboptimal for nuclease activity. hbdsbio.com

Furthermore, HEPES is considered to have good biocompatibility and does not interfere with the downstream applications of the purified nucleic acids. hbdsbio.com Its use in DNA/RNA extraction kits is widespread, contributing to improved quality and yield of the final product. hbdsbio.com

Polymerase Chain Reaction (PCR) is a powerful technique for amplifying specific DNA sequences. The efficiency and specificity of the PCR reaction are highly dependent on the composition of the reaction buffer, including its pH. qiagen.com Sodium HEPES can be used in PCR buffers to provide a stable pH environment for the DNA polymerase, thereby promoting its activity and ensuring the smooth progress of the reaction. hbdsbio.com

By maintaining an optimal pH, HEPES can also influence the double-stranded stability of the DNA and the binding of primers to the template, which can lead to improved specificity of the PCR product. hbdsbio.com This can result in a reduction of non-specific amplification and false-positive results, ultimately enhancing the accuracy of PCR-based diagnostics and research. hbdsbio.com Additionally, HEPES can contribute to the stability of the final PCR products, protecting them from degradation during subsequent analysis. hbdsbio.com

Table 2: Applications of Sodium HEPES in Molecular Biology

This table provides a summary of the key applications of Sodium HEPES in various molecular biology techniques and the primary reasons for its use.

| Application | Primary Role of Sodium HEPES | Key Benefits | Reference |

|---|---|---|---|

| DNA/RNA Extraction | Maintain stable pH environment | Prevents nucleic acid degradation, inhibits nuclease activity. | hbdsbio.com |

| Polymerase Chain Reaction (PCR) | Provide stable pH for DNA polymerase | Improves amplification efficiency, enhances product specificity and stability. | hbdsbio.com |

Investigations into Metal Ion Complexation and Chelation Properties

Sodium HEPES, the sodium salt of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic organic chemical buffering agent widely used in biochemical and biological research. advancionsciences.comwikipedia.org Its utility is often attributed to its pKa of 7.5 at 25°C, which is well-suited for maintaining physiological pH. wikipedia.org An important aspect of its application is its interaction, or lack thereof, with metal ions, which can significantly influence the activity of biological macromolecules. hopaxfc.com Generally, HEPES is considered to have negligible metal ion binding capabilities, making it a preferred buffer for studying enzymes that might be inhibited by metal chelation. wikipedia.orghopaxfc.com However, its interactions are not entirely inert, and understanding its chelation properties is crucial for accurate experimental design. hopaxfc.comnih.gov

Interference with Metal-Dependent Enzyme Activity

The choice of buffer can significantly impact the kinetic parameters of metal-dependent enzymes. nih.gov HEPES is often selected for the characterization of such enzymes due to its low metal-binding constant. hopaxfc.comnih.gov This property is advantageous as it minimizes interference with the metal cofactors essential for enzymatic function. nih.gov For instance, studies comparing different buffers have shown that the kinetic parameters of metalloenzymes can vary significantly depending on the buffer used, whereas non-metalloenzymes may show consistent kinetics regardless of the buffer system. nih.gov

However, the assumption that HEPES is entirely non-interfering is an oversimplification. While it interacts weakly with many metal ions, this interaction can still be sufficient to affect enzyme activity. nih.gov Research on the hyperthermophilic enzyme pyrolysin showed that the presence of metal ions like Na+, Ca2+, and Mg2+ in the buffer led to an increase in enzyme activity, suggesting that the ionic environment, modulated by the buffer and its components, plays a key role in enzyme function. nih.gov Conversely, some studies have noted that the presence of salts can also have a destabilizing effect on certain enzymes. nih.gov The weak inhibition of Na+,K+-ATPase by sodium nitroprusside was studied in the presence of EGTA to rule out interference from divalent metal contaminants, highlighting the need to consider potential metal ion interactions even with chelators present. scispace.com

The following table summarizes the observed effects of HEPES on the activity of select metal-dependent enzymes, as influenced by the presence of metal ions.

| Enzyme | Metal Ion(s) | Observed Effect in HEPES Buffer | Reference(s) |

| BLC23O (Metalloenzyme) | Not specified | Displays greater catalytic efficiency compared to Tris-HCl or sodium phosphate buffers. | nih.gov |

| Ro1,2-CTD (Fe³⁺-dependent) | Fe³⁺ | More efficient at low substrate concentrations compared to Tris-HCl. | nih.gov |

| Pyrolysin | Na⁺, Ca²⁺, Mg²⁺ | Enhanced enzymatic activity. | nih.gov |

| Na+,K+-ATPase | Divalent Metals | Used in conjunction with EGTA to chelate divalent metal contaminants during inhibition studies. | scispace.com |

Specific Interactions with Divalent and Trivalent Metal Ions

HEPES is generally characterized by its low affinity for most divalent and trivalent metal ions, a property that makes it a suitable buffer for many biological assays involving these ions. wikipedia.orghopaxfc.com Unlike buffers such as Tris-HCl, which can interact strongly with ions like Cu²⁺, HEPES shows minimal complexation. nih.gov This is particularly useful in studies where maintaining a specific concentration of free metal ions is critical. hopaxfc.com

Despite its low general reactivity, specific interactions have been documented. Trivalent metal ions, such as Al³⁺ and Fe³⁺, are known to form complexes with various molecules, and their high charge means they are likely to bind strongly to anions. nih.govresearchgate.netresearchgate.netnih.gov Research has shown that trivalent ions tend to have a stronger inhibitory effect on the membrane permeation of certain drugs than divalent ions, an effect attributed to chelate formation. nih.govnih.gov One notable interaction involves HEPES and Gold (III). Studies have demonstrated that HEPES can act as a reducing agent for Au(III) ions, leading to the formation of gold nanoparticles. researchgate.net This reaction also generates HEPES free radicals and can induce oxidative DNA damage, an effect not observed with other buffers like phosphate or Tris-HCl, nor with other metal ions in the presence of HEPES. researchgate.net This indicates a specific chemical reactivity between HEPES and Au(III) that is not characteristic of its general metal ion complexation properties. researchgate.net

The table below outlines the interaction profile of HEPES with various metal ions.

| Metal Ion | Type | Interaction with HEPES | Consequence | Reference(s) |

| Ca²⁺, Mg²⁺ | Divalent | Weak/Negligible | Suitable for use in enzyme assays requiring these ions. | hopaxfc.comnih.gov |

| Cu²⁺, Fe²⁺, Cd²⁺ | Divalent | Weak/Negligible | Considered a good buffer choice to avoid chelation. | hopaxfc.comscispace.com |

| Al³⁺, Fe³⁺, La³⁺ | Trivalent | Weak/Negligible | Generally low interaction, but trivalent ions can form strong complexes. | nih.govnih.gov |

| Au³⁺ | Trivalent | Strong/Reductive | Reduces Au(III) to form gold nanoparticles; generates HEPES radicals. | researchgate.net |

Research on Sodium HEPES's Role in Protein Transfection Mechanisms

Recent research has identified a significant role for Sodium HEPES in enhancing the efficiency of protein transfection into mammalian cells. nih.govnih.gov This simple and cost-effective method involves mixing proteins with a pure HEPES solution before their application to cells. nih.govresearchgate.net This technique has proven successful for delivering a variety of proteins with different molecular weights, including antibodies, recombinant proteins, and small peptides, into the cytoplasm of numerous cell types without significant cytotoxicity. researchgate.nethopaxfc.com

Mechanism of Protein Charge Neutralization and Cellular Internalization

The primary mechanism by which HEPES facilitates protein transfection is believed to be through the neutralization of protein surface charges. nih.govhopaxfc.com Proteins, particularly anionic ones, face a repulsive coulombic force from the negatively charged cell membrane, which hinders their ability to cross it. nih.gov Due to its zwitterionic nature, HEPES can interact with proteins, neutralizing their surface charges. nih.govhopaxfc.com This interaction is supported by nuclear magnetic resonance (NMR) experiments showing that the diffusion coefficient of a HEPES solution decreases after the addition of a recombinant protein, suggesting the formation of larger HEPES-protein complexes. hopaxfc.com

This charge neutralization facilitates the protein's adsorption onto the cell membrane and subsequent internalization. hopaxfc.com Studies using various endocytic inhibitors have revealed that cells internalize the HEPES-protein mixtures through endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govresearchgate.nethopaxfc.com Once internalized, the delivered proteins have been shown to be functional. For example, antibodies delivered via the HEPES method can induce the degradation of their target proteins within the cell. nih.govresearchgate.net

Compatibility with Various Culture Media for Transfection Optimization

The efficiency of HEPES-mediated protein transfection is influenced by the composition of the cell culture medium. nih.govhopaxfc.com Extensive research has been conducted to determine the optimal conditions for this process, including the ideal culture medium. researchgate.net Among several tested media, Opti-MEM has been identified as the most suitable for the HEPES method. nih.govresearchgate.nethopaxfc.comhopaxfc.com

Experiments comparing Opti-MEM with other common media such as α-MEM, DMEM-F12, and RPMI 1640 demonstrated that significant protein transfection occurred only in cells cultured in Opti-MEM. researchgate.net The addition of fetal bovine serum (FBS) or extra HEPES to the other media did not improve their efficacy. researchgate.net While HEPES can be added to various media, the optimal transfection results are consistently achieved with Opti-MEM. hopaxfc.comhopaxfc.com The optimal concentration of HEPES for transfection is typically found to be around 20-30 mM, though it can vary depending on the cell type. researchgate.nethopaxfc.com

The following table details the compatibility and effectiveness of different culture media for HEPES-mediated protein transfection.

| Culture Medium | HEPES Content | Transfection Efficiency with HEPES Method | Reference(s) |

| Opti-MEM | Contains 20 mM HEPES | High / Optimal | nih.govresearchgate.nethopaxfc.comhopaxfc.com |

| α-MEM | No HEPES | Low / Ineffective | nih.govresearchgate.net |

| DMEM-F12 | Contains 15 mM HEPES | Low / Ineffective | nih.govresearchgate.net |

| RPMI 1640 | Contains 25 mM HEPES | Low / Ineffective | nih.govresearchgate.net |

Exploration of Interactions with Lipid Bilayers and Membrane Components

The interaction of buffer components with lipid bilayers is a critical factor in cell-based assays and drug delivery research. kent.ac.uknih.govresearchgate.net The amphipathic structure of molecules like HEPES can facilitate their integration into lipid bilayers, potentially disrupting the membrane and altering its properties. mdpi.com While extensive research exists on how various molecules interact with membranes, specific studies on HEPES are less common. nih.govnih.gov

One study noted that HEPES buffer resulted in less diffusion of the PrP106-126 peptide in mica-supported lipid bilayers, possibly as a result of the zwitterionic property of HEPES. nih.gov This suggests that HEPES may interact with the lipid headgroups or the peptide itself, influencing its mobility within the membrane environment. nih.gov Generally, the interaction of ions with lipid membranes can be complex; for example, Na⁺ ions from salts like NaCl are reported to bind weakly to lipid headgroups. kent.ac.uk In negatively charged lipid monolayers, Na⁺ tends to remain near the headgroups due to electrostatic interactions. kent.ac.uk Given that HEPES-mediated transfection relies on overcoming the charge repulsion of the cell membrane, it is plausible that HEPES interacts at this interface, though the precise molecular details of its interaction with specific lipid components require further investigation. nih.govnih.gov

Methodological Applications and Optimization of Sodium Hepes in Research Assays

Application in Chromatography Techniques for Biomolecule Separation

HEPES serves as a crucial buffer in various chromatography techniques, ensuring stable pH conditions that are vital for the reproducible separation and purification of biomolecules bostonbioproducts.comuwec.edusartorius.com. Its chemical properties contribute to maintaining the integrity and activity of proteins and other biological macromolecules during separation processes bostonbioproducts.com.

Ion-Exchange Chromatography (IEC): HEPES is employed in IEC, often for generating pH gradients that facilitate protein separation based on charge variations. For instance, a starting buffer of 20 mM HEPES at pH 6.5 has been used uwec.edu, while another application utilized 50 mM HEPES at pH 7.0 as a primary buffer sartorius.com. The ability to create controllable pH gradients with HEPES makes it valuable for fine-tuning separation conditions science.govhuji.ac.il.

Size-Exclusion Chromatography (SEC): In SEC, HEPES has demonstrated suitability for separating biomolecules like virus particles. Studies using 100 mM HEPES at pH 7.0 showed effective separation, with elution patterns comparable to other common buffers such as phosphate (B84403) or MES researchgate.net.

General Protein Purification: HEPES is recognized as a buffer suitable for various protein purification applications, including those involving peptides bostonbioproducts.com. Its characteristic as a "non-coordinating buffer" is advantageous in systems containing metal ions, as it exhibits neutrality towards them sigmaaldrich.com. Furthermore, HEPES has been the buffer of choice in electron microscopy for protein deposition techniques due to its lack of interference with metal substrates thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.il. It also shows minimal interference in DNA-restriction enzyme reactions sigmaaldrich.com.

Utility in Electrophoretic Procedures and pH Gradient Generation

HEPES is highly effective in electrophoretic techniques, particularly for maintaining stable pH and generating precise pH gradients, which are critical for accurate biomolecule separation.

Isoelectric Focusing (IEF): HEPES is well-suited for IEF applications, including the generation of pH gradients narrower than 1 pH unit thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comsigmaaldrich.com. Its buffering capacity within the physiological pH range is instrumental in achieving the necessary conditions for protein focusing.

Polyacrylamide Gel Electrophoresis (PAGE): HEPES has been incorporated into novel buffer systems for native PAGE, demonstrating its versatility in different electrophoresis formats researchgate.net. Its buffering range of 6.8-8.2 makes it a reliable choice for many biological applications sigmaaldrich.cominterchim.frgrisp.ptcarlroth.comthomassci.comsigmaaldrich.comcaptivatebio.com.

pH Gradient Generation: Beyond IEF, HEPES can be systematically utilized to generate pH gradients in ion-exchange chromatography, offering precise control over separation processes science.govhuji.ac.il.

Compatibility Assessments with Protein Quantification Assays

The compatibility of HEPES with various protein quantification assays is a critical consideration for accurate protein concentration determination.

Bradford Assay: HEPES has been reported as compatible with the Bradford protein assay bio-rad.com.

Folin-Ciocalteu Assay: Conversely, HEPES is not recommended for the Folin-Ciocalteu protein assay due to interference thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.il.

Biuret Assay: The Biuret protein assay is unaffected by HEPES thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.ilfishersci.es.

Other Assays: While some specific assay formulations might list HEPES with caution interchim.fr, modern assays like the Qubit Protein BR Assay generally show good compatibility with common buffer components thermofisher.com. For assays where HEPES might cause issues at higher concentrations (e.g., >0.1 M), buffer exchange may be necessary to ensure accurate quantification merckmillipore.com.

Table 1: HEPES Buffer Properties

| Property | Value | Temperature (°C) | Source Citation |

| pKa | 7.85 | 0 | sigmaaldrich.com |

| pKa | 7.55 | 20 | sigmaaldrich.com |

| pKa | 7.31 | 37 | sigmaaldrich.com |

| pKa | ~7.5 | - | hopaxfc.com |

| pKa | 7.48 | 25 | sigmaaldrich.com |

| pKa | 7.45-7.65 | 20 | interchim.fr |

| pKa | 7.48 | 25 | carlroth.com |

| Effective pH Range | 6.8 – 8.2 | - | sigmaaldrich.cominterchim.frgrisp.ptcarlroth.comthomassci.comsigmaaldrich.combostonbioproducts.com |

| Effective pH Range | 6.5 – 8.5 | - | hopaxfc.com |

| Osmolality (1 M) | ~1639 mOsm/kg | 20-25 | sigmaaldrich.com |

Considerations for Isotonicity and Osmolality Maintenance in Media Preparation

Osmolality Contribution: A 1 M solution of HEPES has an osmolality of approximately 1639 mOsm/kg sigmaaldrich.com. When preparing buffers, especially by titrating sodium HEPES with hydrochloric acid, the addition of ionic strength can significantly alter the solution's osmolality sigmaaldrich.commpbio.comenco.co.il.

Cell Culture Media: HEPES is widely used in cell culture media to stabilize pH, often outperforming bicarbonate buffers, especially when CO2 incubation is not consistently controlled thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comcaptivatebio.com. However, it is important to note that HEPES can exhibit toxicity to certain cell lines at concentrations exceeding 40 mM mpbio.comenco.co.ilcaptivatebio.com. Therefore, careful consideration of concentration and osmolality is necessary for optimal cell culture conditions.

Optimization of Buffer Concentration for Specific Experimental Demands

The optimal concentration of HEPES buffer varies depending on the specific experimental requirements, pH target, and the biological system being studied.

General Buffering: HEPES is most effective within its pKa range (around 7.5), supporting pH values from 6.8 to 8.2 sigmaaldrich.cominterchim.frgrisp.ptcarlroth.comthomassci.comsigmaaldrich.combostonbioproducts.com.

Cell Culture: For cell culture applications, typical concentrations range from 10 to 25 mM thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.il. A concentration of 20 mM is often found to be satisfactory and non-toxic to cells mpbio.comenco.co.ilhbdsbio.com.

Chromatography and Enzyme Assays: In chromatography, concentrations such as 100 mM HEPES have been used uwec.edusartorius.comresearchgate.net. For enzyme assays, concentrations like 50 mM or 100 mM HEPES have been employed, with optimal pH often found around 7.6 for specific enzymes nih.govacs.org.

Protein Transfection: In studies involving protein transfection, concentrations of 5 mM or 20 mM HEPES were tested, with 20 mM identified as a beneficial starting point for optimization nih.gov.

Protein Quantification: For protein quantification, concentrations of 0.1 M or 0.2 M HEPES may require buffer exchange for best results, whereas 0.05 M is generally compatible merckmillipore.com.

Table 2: HEPES Compatibility with Protein Quantification Assays

| Assay Type | Compatibility | Notes | Source Citation |

| Folin-Ciocalteu | Incompatible | Interferes with the assay. | thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.il |

| Biuret | Compatible | Unaffected by HEPES. | thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.ilfishersci.es |

| Bradford | Compatible | Generally compatible. | bio-rad.com |

| BC Assay | Caution | May show interference at certain concentrations; consult assay-specific guidelines. | interchim.fr |

| Qubit Protein BR Assay | Compatible | Generally compatible with common buffer components. | thermofisher.com |

Table 3: HEPES Concentration in Research Applications

| Application | Typical/Recommended Concentration | Specific Example Concentration | Source Citation |

| Cell Culture | 10-25 mM | 20 mM | thomassci.comsigmaaldrich.comsigmaaldrich.commpbio.comenco.co.ilhbdsbio.com |

| Chromatography (General) | - | 100 mM | uwec.edusartorius.comresearchgate.net |

| Ion-Exchange Chromatography | - | 20 mM (start buffer) | uwec.edu |

| Size-Exclusion Chromatography | - | 100 mM | researchgate.net |

| Enzyme Assays | - | 50 mM, 100 mM | nih.govacs.org |

| Protein Transfection | - | 5 mM, 20 mM | nih.gov |

| Protein Quantification (Assays) | Up to 0.1 M | 0.05 M, 0.1 M, 0.2 M | merckmillipore.com |

Comparative Analyses of Sodium Hepes with Alternative Buffering Systems

Comparative Performance with Bicarbonate Buffering Systems in Cell Culture

Sodium HEPES is frequently employed in cell culture media, often in conjunction with or as an alternative to the traditional bicarbonate/CO2 buffering system. Its utility stems from its ability to maintain pH stability under conditions where CO2 levels are not precisely controlled or when experiments are conducted outside of a CO2 incubator.

Advantages in CO2-Independent Environments

Bicarbonate buffering systems are inherently dependent on a stable concentration of atmospheric carbon dioxide (CO2) to maintain pH. In cell culture, this typically necessitates the use of a CO2 incubator. The metabolic activity of cells also produces CO2, which influences the pH of the medium researchgate.nethopaxfc.comwikipedia.orgresearchgate.netlonza.com. In contrast, Sodium HEPES is a CO2-independent buffer hopaxfc.comwikipedia.orglonza.comhuankaigroup.comrndsystems.comnih.gov. This independence allows for greater flexibility in experimental procedures, such as cell passaging, drug treatments, or live cell imaging, where cells might be handled outside of a CO2 incubator for extended periods hopaxfc.comhuankaigroup.comrndsystems.comnih.gov. While HEPES can be used as a complete replacement for bicarbonate, it is often recommended as a supplement to the bicarbonate system to retain essential metabolic functions of bicarbonate researchgate.nethopaxfc.comrndsystems.com. HEPES provides superior pH stability in open systems compared to bicarbonate alone, mitigating rapid pH shifts hopaxfc.comwikipedia.orglonza.comhuankaigroup.comrndsystems.com.

Table 1: Comparison of HEPES and Bicarbonate Buffers in Cell Culture

| Feature | Sodium HEPES | Bicarbonate Buffering System |

| CO2 Dependence | Independent | Dependent |

| Buffering in Open Systems | Effective, maintains pH without CO2 atmosphere | Requires CO2 atmosphere for optimal stability |

| Use Outside CO2 Incubator | Suitable for extended handling | Not ideal; pH can fluctuate significantly |

| Metabolic Function | Not primarily for metabolic support | Provides essential metabolic functions |

| pH Stability | High, especially in CO2-independent environments | Moderate; dependent on CO2 concentration |

| Typical Concentration | 10-25 mM | Varies, often 20-30 mM in standard media |

Differentiation from Tris-Based Buffers in Biochemical and Molecular Biology Research

Sodium HEPES and Tris (tris(hydroxymethyl)aminomethane) are both widely used zwitterionic buffers in biochemical and molecular biology research, but they possess distinct chemical properties that influence their suitability for different applications.

Comparative Effects on Protein Stability and Enzyme Activity

Sodium HEPES has a pKa of approximately 7.5, providing effective buffering in the physiological pH range of 6.8 to 8.2 wikipedia.orgyacooscience.comdalochem.comhopaxfc.com. Tris, with a pKa around 8.1, is more effective at slightly higher pH values, typically in the range of 7.0 to 9.2 yacooscience.comdalochem.comhopaxfc.com. HEPES is generally considered to have minimal interference with biochemical reactions and is often selected for sensitive enzymes due to its low metal ion binding affinity nanotempertech.comresearchgate.netresearchgate.nethopaxfc.comitwreagents.com. Tris, however, contains a reactive amine group and can participate in or inhibit various enzymatic reactions nanotempertech.comitwreagents.comresearchgate.net.

Studies have shown differential impacts on enzyme activity: for instance, one enzyme (BLC23O) exhibited higher catalytic efficiency in HEPES compared to Tris-HCl, with HEPES also showing a more stable pH activity profile acs.org. Conversely, another study indicated that Tris-HCl yielded higher activity for a different enzyme (triacetin hydrolysis) than HEPES ucm.es. HEPES has also been noted to accelerate thrombin's enzymatic action on fibrinogen, while rates of hydrolysis for certain substrates by thrombin were similar in HEPES and Tris-HCl buffers nih.govthieme-connect.com. HEPES is also generally less toxic to cells at typical working concentrations compared to some other buffers itwreagents.com. Furthermore, HEPES is known to interfere with the Lowry protein assay but not with Bradford or BCA assays, whereas Tris can interfere with the Lowry assay itwreagents.comitwreagents.com.

Table 2: Comparative Properties of Sodium HEPES and Tris Buffers

| Feature | Sodium HEPES | Tris |

| pKa (approx.) | 7.5 | 8.1 |

| Effective pH Range | 6.8 - 8.2 | 7.0 - 9.2 |

| Metal Ion Binding | Negligible to mild | Strong, especially with Cu²⁺, Pb²⁺ |

| Protein Assay Interference | Interferes with Lowry; no interference with BCA/Bradford | Interferes with Lowry; minimal interference with BCA/Bradford |

| Enzyme Activity Impact | Generally minimal; can enhance some reactions | Can inhibit some enzymes; reactive amine group |

| Ionic Strength (1M, pH 7.5) | ~13 mS/cm | ~43 mS/cm |

| Cation Exchange Chromatography | Suitable | Not ideal |

| Stability | Good across wide temperature/hydration states | Can be affected by extreme conditions/temperature |

Evaluation Against Other Good's Buffers (e.g., MOPS, MES, PIPES)

Sodium HEPES belongs to the family of Good's buffers, which are characterized by their zwitterionic nature, low metal ion binding constants, and suitability for biological systems. Comparisons with other Good's buffers like MOPS (3-(N-morpholino)propanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) highlight their specific advantages.

Comparative Metal Ion Binding Characteristics

A key advantage of HEPES, along with MOPS and PIPES, is its low affinity for metal ions, making it particularly suitable for experiments involving metal-dependent enzymes or metal ion studies researchgate.nethopaxfc.com. At pH 7.4, HEPES and MOPS show no binding affinity for divalent cations such as Ca²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, and exhibit only mild binding to Cu²⁺ and Pb²⁺, with weak binding to Zn²⁺ and Cd²⁺ researchgate.net. In contrast, Tris demonstrates significantly stronger metal complexation abilities, particularly with Cu²⁺ and Pb²⁺ researchgate.net. MES at pH 6.0 also shows very low metal ion binding researchgate.net.

While generally exhibiting low metal binding, HEPES can form complexes with certain divalent and trivalent metal ions, which could potentially interfere with specific biochemical processes . For example, HEPES can form complexes with copper ions, which may affect the activity of metal-dependent enzymes . Studies have also shown that HEPES can form complexes with lanthanide ions such as Europium(III), with stability constants comparable to PIPES nih.gov. However, compared to phosphate (B84403) buffers, which readily form insoluble salts with divalent metals and are generally avoided in metal-related studies, HEPES and other Good's buffers like PIPES, MES, and MOPS are preferred due to their low metal-binding constants researchgate.nethopaxfc.com. Despite its low metal binding, HEPES can precipitate with lanthanides under certain conditions, a behavior also observed with MOPS, phosphate, and citrate, whereas Tris shows minimal affinity for lanthanides researchgate.netnih.gov.

Table 3: Metal Ion Binding Characteristics of Selected Buffers

| Buffer | pH | Ca²⁺/Mg²⁺ | Cu²⁺/Pb²⁺ | Zn²⁺/Cd²⁺ | Notes |

| MES | 6.0 | None | Imperceptible | None | Low metal binding researchgate.net |

| MOPS | 7.4 | None | Mild | Weak | Low metal binding researchgate.net |

| HEPES | 7.4 | None | Mild | Weak | Negligible to mild binding; can complex with some divalent/trivalent ions wikipedia.orghopaxfc.comresearchgate.net |

| PIPES | N/A | N/A | N/A | N/A | Forms complexes with Eu(III) nih.gov |

| Tris | 7.4 | N/A | Strong | N/A | Stronger complexation than HEPES/MOPS researchgate.net |

| Phosphate | N/A | Forms insoluble salts | Forms insoluble salts | Forms insoluble salts | Generally avoided for metal ion studies researchgate.net |

Differential Effects on Cellular Stress and Metabolic Pathways

The maintenance of a stable pH environment is critical for cellular health and function, as metabolic processes and cellular integrity are highly sensitive to pH fluctuations. Sodium HEPES is frequently employed to provide this stability, particularly in cell culture media, and its performance can be compared to other buffering systems in mitigating cellular stress and supporting metabolic pathways.

Impact on Oxidative Stress and Cellular Viability: Sodium HEPES has demonstrated a capacity to alleviate cellular stress induced by acidic conditions. For instance, when normal saline (NS), which is inherently acidic (pH ~5.30), was used for arthroscopic irrigation, it caused significant reactive oxygen species (ROS) production and cell death in chondrocytes and synovial cells. Supplementation of NS with 25 mM Sodium HEPES raised the pH to approximately 7.05 and significantly reduced ROS production, increased chondrocyte viability, and returned metabolite levels to near control levels researchgate.netmdpi.comnih.gov. This suggests that HEPES can act protectively against pH-induced oxidative stress. However, it is important to note that HEPES itself can generate free radicals when exposed to strong light, which may interfere with certain assays droracle.ai. While generally considered non-toxic at standard concentrations (10-25 mM), higher concentrations of HEPES (>40 mM) may lead to cellular toxicity, osmotic stress, or suppress cell growth, particularly under stressful conditions hbdsbio.commpbio.comresearchgate.net. For example, in algal cultures under high light stress, 60 and 80 mM HEPES suppressed cell growth compared to lower concentrations researchgate.net. Furthermore, HEPES has been shown to activate a lysosomal-autophagic gene network in cultured cells, potentially altering cellular metabolism and stress responses droracle.ainih.gov.

Effects on Metabolic Pathways: The influence of HEPES on cellular metabolic pathways has also been investigated. In the context of acidic NS exposure, HEPES supplementation not only reduced oxidative stress but also mitigated disruptions in key metabolic pathways. Specifically, it helped maintain glycolysis, the pentose (B10789219) phosphate pathway, and the tricarboxylic acid (TCA) cycle at levels closer to control conditions. This was evidenced by the prevention of significant decreases in pyruvate (B1213749) and adenosine (B11128) triphosphate (ATP) levels that were observed with NS alone mdpi.com. One study also indicated that HEPES could stimulate ATP production in cells researchgate.net. These findings highlight HEPES's role in preserving metabolic function under challenging pH conditions.

Comparative Data on Metabolic Impact:

| Metabolite | Condition (pH) | Effect of HEPES (25 mM) vs. NS (pH 5.30) | Reference |

| Pyruvate | Control (7.85) vs. NS (5.30) vs. NS + HEPES (7.05) | Mitigated decrease in NS | mdpi.com |

| ATP | Control vs. NS (significantly decreased) | Mitigated decrease (p < 0.001 vs NS) | mdpi.com |

Assessment of Buffer-Specific Effects on Molecular Recognition and Binding Studies

The choice of buffer can significantly influence the outcome of molecular recognition and binding studies by interacting with biomolecules, altering their conformation, or directly competing for binding sites. Sodium HEPES, compared to other common buffers like Tris-HCl and phosphate buffers, exhibits distinct properties that can affect these interactions.

Influence on Molecular Recognition and Binding Affinities: Studies investigating molecular recognition have revealed buffer-dependent effects. For instance, in the binding of a cationic dye (Mallard Blue, MalB) to polyanionic heparin, HEPES buffers (containing a sulfonate anion) showed weaker binding and less dye aggregation compared to Tris-HCl buffers, which have less competitive chloride counter-anions whiterose.ac.ukresearchgate.netwhiterose.ac.uk. This difference is attributed to the competitive interactions between the buffer’s anions and the cationic binding interface. While HEPES is generally considered to have negligible metal ion binding abilities, its sulfonate group can participate in electrostatic interactions sigmaaldrich.com. In native mass spectrometry, HEPES, similar to Tris, can adduct to proteins and protein-ligand complexes, potentially influencing charge states and the resolution of binding events, particularly when using specific nanoscale emitter tips researchgate.netacs.org.

Impact on Enzyme Kinetics: The effect of Sodium HEPES on enzyme kinetics has been evaluated across various enzymes. In studies with the enzyme BLC23O, HEPES at pH 7.4 demonstrated a favorable impact on substrate affinity (lowest Km) and catalytic efficiency (kcat/Km) compared to Tris-HCl and phosphate buffers. While phosphate buffer yielded the highest substrate affinity, HEPES provided a superior balance of turnover rate and affinity acs.org. Conversely, for trypsin, the buffer choice (HEPES, Tris-HCl, or phosphate) showed minimal impact on enzyme affinity (Km) and catalytic efficiency (kcat) at pH 8.0 acs.org. Similarly, the DNA-repair enzyme AlkB exhibited similar binding affinities and enzymatic activities when tested in both Tris-HCl and Na-HEPES buffers nih.gov. HEPES is also recommended for specific assays, such as the glutamate (B1630785) binding assay, as it helps prevent non-specific binding to assay components mpbio.com.

Comparative Data on Binding and Enzyme Kinetics:

Table 1: Enzyme Kinetics of BLC23O in Different Buffers (pH 7.4)

| Buffer | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹ s⁻¹) |

| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |

| Tris-HCl | ~0.7 (implied) | ~0.33 (implied) | ~0.47 (implied) |

| Na-Phosphate | 0.24 ± 0.01 | ~0.20 (implied) | ~0.83 (implied) |

Note: Values for Tris-HCl and Na-Phosphate kcat and kcat/Km are inferred from comparative statements in the source.

Table 2: Protein-Ligand Binding Affinities (Kd) in Different Buffer Systems (pH 7.4)

| Protein/Ligand System | Buffer System (10 mM) | Kd (μM) |

| Human Carbonic Anhydrase I / Brinzolamide | HEPES | 0.76 ± 0.04 |

| Human Carbonic Anhydrase II / Indapamide | HEPES | 2.05 ± 0.25 |

| Human Carbonic Anhydrase I / Brinzolamide | Tris-HCl | 0.60 ± 0.02 |

| Human Carbonic Anhydrase II / Indapamide | Tris-HCl | 1.85 ± 0.15 |

| Human Carbonic Anhydrase I / Brinzolamide | PBS (literature value) | ~0.73 |

| Human Carbonic Anhydrase II / Indapamide | PBS (literature value) | ~2.52 |

Note: The source indicates that while HEPES can cause broader peaks due to ion adduction, Kd values were successfully measured.

Advanced Analytical and Spectroscopic Characterization of Sodium Hepes Interactions

Spectroscopic Techniques for Probing Sodium HEPES's Behavior

Spectroscopic methods offer powerful, non-invasive means to investigate the structure and interactions of Sodium HEPES at a molecular level.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups and vibrational modes of molecules like Sodium HEPES. The FTIR spectrum of HEPES is characterized by absorption bands corresponding to its constituent chemical moieties: the piperazine (B1678402) ring, the ethanesulfonic acid group, and the hydroxyethyl (B10761427) group. chemicalbook.com

Key vibrational modes for Sodium HEPES can be assigned based on the analysis of its structural components. The stretching vibrations of the sulfonate group are typically strong and appear in the region of 1000-1300 cm⁻¹. The various C-H stretching and bending vibrations of the piperazine ring and ethyl groups are expected in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. The O-H stretching of the hydroxyethyl group would be observed as a broad band in the 3200-3600 cm⁻¹ region.

Table 1: Predicted Major FTIR Vibrational Modes for Sodium HEPES

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Alkane (C-H) | C-H Stretch | 2800-3000 |

| Piperazine Ring | C-N Stretch | 1000-1200 |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | ~1200 |

| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | ~1050 |

| Alkane (-CH₂) | CH₂ Scissoring | ~1465 |

This table is generated based on typical vibrational frequencies for the respective functional groups.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on metallic nanostructured surfaces. While direct SERS studies on Sodium HEPES are not extensively documented, research on its core structure, piperazine, offers valuable insights. bu.eduresearchgate.netnih.govresearchgate.net

SERS investigations of piperazine and its derivatives have shown that the piperazine ring can be readily detected and its orientation on the enhancing substrate can be inferred from the relative enhancement of different vibrational modes. bu.eduresearchgate.net It is plausible that Sodium HEPES, through the nitrogen atoms of its piperazine ring or the oxygen atoms of its sulfonate and hydroxyl groups, can interact with SERS-active surfaces like gold or silver nanoparticles.

The SERS spectrum of Sodium HEPES would be expected to show enhanced Raman signals for the vibrational modes of the piperazine ring, providing information on its adsorption geometry. The enhancement of specific bands can indicate which part of the molecule is closest to the metallic surface. For instance, strong enhancement of the ring breathing modes would suggest a perpendicular orientation of the piperazine ring with respect to the surface. This technique holds potential for studying the adsorption behavior of Sodium HEPES on various surfaces, which is relevant to its use in applications involving nanoparticles and biosensors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution at atomic resolution. springernature.comfrontiersin.org In the context of Sodium HEPES, NMR has been used to investigate its interactions with other molecules, including its potential binding to proteins and its uptake by cells.

While often considered a non-interacting buffer in NMR studies of biomolecules, HEPES produces distinct signals in ¹H NMR spectra. spectrabase.comchemicalbook.com These signals can be monitored to detect any changes upon interaction with other molecules. For instance, shifts in the resonance frequencies or changes in the relaxation rates of the HEPES protons could indicate binding to a protein or other macromolecule.

A notable study using ¹H-NMR spectroscopy demonstrated that HEPES can be taken up by human cell lines. nih.gov This finding is significant as it challenges the long-held assumption that HEPES, due to its charge, does not cross the cell membrane. The intracellular presence of HEPES could have implications for cellular functions, and NMR provides a direct method for its detection and quantification within cells. This underscores the importance of considering the potential for HEPES to be more than just an inert buffer in biological experiments.

UV-Visible spectroscopy is a widely used technique for studying molecular recognition and binding events, often by monitoring changes in the absorbance spectrum of a chromophoric molecule upon interaction with a ligand. Sodium HEPES is a popular buffer for such studies due to its very low UV absorption at wavelengths greater than 260 nm. interchim.fr This optical transparency in the near-UV and visible regions ensures that it does not interfere with the spectral measurements of the molecules of interest. nih.govresearchgate.netresearchgate.netresearchgate.netthermofisher.com

While Sodium HEPES itself is not the primary subject of investigation in most UV-Vis studies, its presence can influence the system. For example, the ionic strength and pH of the HEPES buffer can affect the binding affinity between a host and guest molecule. Therefore, it is crucial to maintain consistent buffer conditions when comparing binding constants. Although generally considered non-coordinating, the potential for weak interactions between HEPES and the molecules under study, particularly those involving metal ions, should not be entirely dismissed. Any such interactions could subtly alter the electronic environment of the chromophore and thus affect the UV-Vis spectrum.

Electrochemical Methods for Studying Adsorption and Oxidation-Reduction Processes

Electrochemical techniques are highly sensitive to processes occurring at electrode-solution interfaces and can provide valuable information on the adsorption and redox behavior of molecules like Sodium HEPES.

Studies have shown that HEPES is not always electrochemically inert. At certain concentrations and pH values, HEPES can exhibit surfactant activity and influence electrochemical reactions. nih.gov For example, in a study of a copper(II)-salicylaldoxime complex, the presence of HEPES buffer was found to facilitate the electron transfer process at a mercury electrode. researchgate.net This was evidenced by an increase in the reduction current and a shift in the reduction potential.

Furthermore, HEPES can undergo oxidation under certain conditions. It is known to be susceptible to photooxidation, leading to the generation of hydrogen peroxide, which can interfere with amperometric biosensors that rely on the detection of hydrogen peroxide. nih.gov The electrochemical behavior of HEPES is an important consideration in the design of biosensors and other electrochemical assays where it is used as a buffer.

Table 2: Electrochemical Effects of HEPES Buffer

| Electrochemical Technique | Observed Effect of HEPES | Reference |

| Various (Potentiometry, Voltammetry, Polarography) | Exhibited surfactant activity, particularly at concentrations > 10 mmol/L. | nih.gov |

| Various (Potentiometry, Voltammetry, Polarography) | Showed ability to bind copper(II) when in large excess. | nih.gov |

| Voltammetry | Facilitated electron transfer of a Cu(II)-SA complex, doubling the reduction current. | researchgate.net |

| Amperometry | Photooxidation generated H₂O₂, interfering with biosensor measurements. | nih.gov |

This table summarizes key research findings on the electrochemical properties of HEPES.

Computational and Theoretical Modeling Approaches

Computational and theoretical methods, such as molecular dynamics (MD) simulations, provide a powerful complement to experimental studies by offering atomic-level insights into the behavior of Sodium HEPES in solution.

Molecular dynamics simulations have been employed to study the role of HEPES in inducing phase separation in aqueous-organic solvent mixtures. acs.orgresearchgate.net These studies revealed that HEPES molecules can influence the hydrogen-bonding network of water, leading to the exclusion of the organic solvent. The simulations provided detailed information on the radial distribution functions, coordination numbers, and interaction energies between HEPES, water, and the organic solvent molecules.

In another study, MD simulations were used to investigate the influence of HEPES buffer on the formation of poly(beta-amino ester) based polyplexes for siRNA delivery. nih.gov The simulations helped to understand the molecular organization of these nanoparticles and the role of buffer components in their stability. These computational approaches are invaluable for interpreting experimental data and for predicting the behavior of Sodium HEPES in various environments, guiding the design of new experiments and applications.

Quantum Mechanics Calculations of Conformation and Interactions

Quantum mechanics (QM) calculations serve as a powerful tool for establishing the precise and energetically favorable geometric models of molecules like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). nih.gov These computational methods, particularly those based on density functional theory (DFT), are employed to determine the ideal conformations of the HEPES molecule by minimizing its energy. nih.gov Through such calculations, researchers can validate and compare different spatial arrangements, such as the common "chair" and the less frequent "boat" conformations of the central piperazine ring. nih.gov

High-resolution structures from crystallographic databases confirm that the chair conformation is predominantly observed. nih.gov QM calculations not only support this observation by minimizing the chair conformation but can also be used to prepare and analyze the higher-energy boat conformation for comparative purposes. nih.gov A key finding from these computational analyses is that for a molecule like HEPES, most significant variations between different conformations are found in the torsion angles, rather than in bond lengths or planar angles, which remain relatively consistent. nih.gov Strain in the molecule from significant deviations in bond lengths and angles would result in high energy penalties. nih.gov

The conformation of the HEPES molecule is largely defined by a set of key torsion angles involving the atoms of the piperazine ring and its substituents. Analysis of these angles is critical for understanding the molecule's three-dimensional structure and its potential interactions. For the piperazine ring, three torsion angles are considered crucial for defining its conformation. nih.gov Additional torsion angles are analyzed to determine the specific positioning of the ethyl-hydroxyl and ethanesulfonic acid substituents relative to the ring. nih.gov

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| t1 | N1-C2-C3-N4 | Describes a key part of the piperazine ring's pucker. |

| t2 | C2-C3-N4-C5 | Further defines the shape and conformation of the six-membered ring. |

| t3 | C3-N4-C5-C6 | Completes the primary description of the piperazine ring's geometry. |

| t4 | C2-C3-N4-C7 | Analyzes the position of the ethanesulfonic acid substituent relative to the ring. |

| t5 | C3-C2-N1-C9 | Analyzes the position of the ethyl-hydroxyl substituent relative to the ring. |

Atom naming convention is based on the PDB standard. This table details the key torsion angles crucial for defining the conformation of the HEPES molecule as identified in structural and computational analyses. nih.gov

Bioinformatics Analysis of Protein Structures in HEPES-Containing Systems